molecular formula C14H18N4O2 B3045043 N'-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide CAS No. 101670-70-6

N'-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide

Cat. No.: B3045043
CAS No.: 101670-70-6
M. Wt: 274.32 g/mol
InChI Key: QRGMGGLQHINTDK-UHFFFAOYSA-N
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Description

N'-[[4-(Dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a 1,2-oxazole core substituted with a methyl group at position 3 and a hydrazide moiety linked to a 4-(dimethylamino)benzyl group. This compound is synthesized via a multi-step process involving condensation reactions between hydrazides and substituted aldehydes, as outlined in analogous methodologies ().

Properties

IUPAC Name

N'-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-8-13(20-17-10)14(19)16-15-9-11-4-6-12(7-5-11)18(2)3/h4-8,15H,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRGMGGLQHINTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NNCC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144114
Record name 5-Isoxazolecarboxylic acid, 3-methyl-, 2-(p-(dimethylamino)benzyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101670-70-6
Record name 5-Isoxazolecarboxylic acid, 3-methyl-, 2-(p-(dimethylamino)benzyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101670706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoxazolecarboxylic acid, 3-methyl-, 2-(p-(dimethylamino)benzyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 3-methyl-1,2-oxazole-5-carbohydrazide under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic anhydride and pyridine at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxazole derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted dimethylamino derivatives.

Scientific Research Applications

N’-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazole ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Carbohyrazides

(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC)
  • Structural Differences : Replaces the 1,2-oxazole ring with a pyrazole ring. The absence of an oxygen atom in the heterocycle reduces aromaticity compared to oxazole.
  • Spectroscopic Properties : Infrared (IR) and NMR data show distinct shifts due to differences in ring electronic environments. The C=O stretching frequency in E-MABPC is observed at 1665 cm⁻¹, slightly lower than oxazole derivatives (1670–1680 cm⁻¹), attributed to pyrazole’s electron-donating N-H group ().
  • Molecular Docking : E-MABPC exhibits stronger binding affinity (ΔG = -8.2 kcal/mol) to cyclooxygenase-2 (COX-2) compared to the oxazole analog (-7.6 kcal/mol), likely due to enhanced hydrogen bonding with pyrazole’s NH group ().
N-(4-(Dimethylamino)benzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide
  • Substituent Effects : Incorporates a phenyl group at position 5 of the pyrazole, increasing lipophilicity (logP = 3.2 vs. 2.8 for the methyl-substituted oxazole).
  • Crystallography : X-ray studies reveal a planar hydrazide linkage with a dihedral angle of 8.5° between the pyrazole and benzylidene groups, promoting π-π stacking interactions ().

Oxadiazole and Thiazole Derivatives

5-(4-Methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide
  • Ring System : Replaces the carbohydrazide with a carboxamide and introduces a 1,2,4-oxadiazole-thiazole hybrid.
  • Stability : The 1,2,4-oxadiazole ring exhibits higher metabolic stability compared to 1,2-oxazole due to greater aromaticity and resistance to enzymatic hydrolysis ().
  • Bioactivity : Demonstrates antimicrobial activity (MIC = 12.5 µg/mL against S. aureus) but lower than carbohydrazide derivatives, likely due to reduced hydrogen-bonding capacity ().

Substituted Benzylidene Derivatives

(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC)
  • Electronic Effects: The 4-methoxy group is less electron-donating than dimethylamino, resulting in a lower Hammett constant (σ = 0.12 vs. -0.83 for dimethylamino).
  • Binding Affinity: E-MBPC shows weaker inhibition of α-glucosidase (IC₅₀ = 18 µM) compared to the dimethylamino analog (IC₅₀ = 9 µM), highlighting the importance of strong electron donation for enzyme interaction ().

Data Tables

Table 1: Comparative Physicochemical Properties

Compound logP Molecular Weight Aromatic Ring Type Key Substituent
Target Oxazole Derivative 2.8 316.36 1,2-Oxazole 4-(Dimethylamino)benzyl
E-MABPC (Pyrazole) 2.6 313.35 Pyrazole 4-(Dimethylamino)benzyl
5-(4-Methoxyphenyl)-Oxadiazole-Thiazole 3.5 449.46 1,2,4-Oxadiazole 4-Methoxyphenyl

Biological Activity

N'-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide (CAS No. 101670-70-6) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound possesses a molecular formula of C₁₄H₁₈N₄O₂ and exhibits various pharmacological properties that warrant further investigation.

Structural Characteristics

The compound features several key structural components:

  • Dimethylamino Group : Enhances solubility and potentially modulates biological activity.
  • Phenyl Ring : Known for its role in biological interactions.
  • Oxazole Ring : Imparts unique electronic properties that may influence reactivity and binding.
  • Carbohydrazide Functional Group : Associated with various biological activities including anti-inflammatory and anticancer effects.

Biological Activity Overview

Research has indicated that this compound may exhibit multiple biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, docking simulations indicate potential interactions with targets involved in cancer pathways, such as the Epidermal Growth Factor Receptor (EGFR) .
  • Xanthine Oxidase Inhibition : Similar compounds have shown xanthine oxidase inhibitory activity, which is relevant for conditions like gout. While specific IC50 values for this compound are not yet available, related derivatives have demonstrated moderate inhibitory effects .
  • Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in combating oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation of cancer cells; potential EGFR target
Xanthine Oxidase InhibitionModerate inhibition observed in related compounds
AntioxidantPotential to reduce oxidative stress

Detailed Research Findings

  • Anticancer Mechanisms : In vitro studies on structurally similar compounds have shown that they can induce apoptosis in cancer cells by regulating cell cycle checkpoints. For instance, compounds with similar oxazole structures have been documented to arrest the cell cycle at the G2/M phase, indicating a need for further studies on this compound's mechanisms of action .
  • Binding Affinity Studies : Interaction studies involving molecular docking have provided insights into the binding affinities of related compounds with various enzymes, including xanthine oxidase. These studies are crucial for understanding the pharmacokinetics of this compound and its potential therapeutic applications .

Future Directions

Further research is essential to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

  • In vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To determine the precise pathways through which this compound exerts its biological effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the chemical structure for enhanced activity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N'-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves reacting 1,2-oxazole-5-carboxylic acid derivatives with substituted hydrazides under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . Yield optimization requires precise control of stoichiometry, solvent polarity, and temperature. For example, excess alkylating agents (e.g., RCH₂Cl) may improve substitution efficiency but risk side-product formation. Purity is typically assessed via HPLC or TLC, with yields ranging from 60–85% depending on substituent steric effects .

Q. How can structural characterization of this carbohydrazide derivative be systematically performed?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, oxazole ring protons at δ ~6.5–7.5 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds between hydrazide and oxazole moieties) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ ion for C₁₅H₂₀N₄O₂ at m/z 296.1584) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the bioactivity or reactivity of this compound?

  • Methodology :

  • Molecular docking : Screen against target proteins (e.g., enzymes with hydrazide-binding pockets) using AutoDock Vina. Focus on binding affinity (ΔG) and hydrogen-bond interactions with the dimethylamino-phenyl group .
  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps, dipole moments) and correlate with experimental spectroscopic data .
  • QSAR modeling : Use substituent descriptors (e.g., Hammett σ values) to predict biological activity trends .

Q. How can contradictory spectroscopic or crystallographic data be resolved for this compound?

  • Methodology :

  • Multi-technique validation : Cross-reference NMR chemical shifts with computed spectra (e.g., using Gaussian NMR module) to identify discrepancies caused by solvent effects or tautomerism .
  • Temperature-dependent studies : Perform variable-temperature NMR or XRD to detect dynamic conformational changes (e.g., rotation of the dimethylamino group) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions in crystal structures to explain polymorphism or packing anomalies .

Q. What strategies mitigate side reactions during functionalization of the oxazole ring?

  • Methodology :

  • Protecting groups : Temporarily block the hydrazide NH with Boc groups to prevent unwanted nucleophilic attack during alkylation .
  • Flow chemistry : Use continuous-flow reactors to control exothermic reactions (e.g., diazomethane additions) and improve selectivity .
  • Design of Experiments (DoE) : Apply Bayesian optimization to screen reaction parameters (e.g., solvent, catalyst) and minimize byproduct formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide
Reactant of Route 2
N'-[[4-(dimethylamino)phenyl]methyl]-3-methyl-1,2-oxazole-5-carbohydrazide

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